

Application Note and Protocol: Synthesis of 5-Deoxy-D-ribose from D-ribose

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Compound of Interest

Compound Name: 5-Deoxy-D-ribose

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chemical synthesis of **5-Deoxy-D-ribose** from D-ribose. The procedure outlined is a multi-step process involving protection, activation, deoxygenation, and deprotection, culminating in the desired product or its acetylated derivative, a key intermediate in the synthesis of various nucleoside analogues used in drug development. [\[1\]](#)

Introduction

5-Deoxy-D-ribose is a critical component of several biologically active nucleosides.[\[1\]](#) Its synthesis from the readily available D-ribose is a fundamental process for the development of therapeutic agents, such as the antitumor drug capecitabine.[\[1\]\[2\]](#) The protocols described herein are designed to be practical, high-yielding, and suitable for multi-gram scale preparations.[\[2\]](#) The primary strategy involves the selective deoxygenation of the C5 hydroxyl group of D-ribose.

Overall Synthesis Strategy

The synthesis of **5-Deoxy-D-ribose** from D-ribose can be summarized in the following key stages:

- **Protection:** The hydroxyl groups at C2 and C3 of a D-ribose derivative are protected, often as an isopropylidene acetal, to prevent unwanted side reactions.

- **Activation of the 5-Hydroxyl Group:** The primary hydroxyl group at the C5 position is converted into a good leaving group, such as a sulfonate ester (e.g., tosylate or mesylate), to facilitate its removal.
- **Reductive Deoxygenation:** The activated C5 position is treated with a reducing agent, typically a hydride reagent, to replace the sulfonyloxy group with a hydrogen atom.
- **Deprotection and Acetylation:** The protecting groups are removed via hydrolysis. For certain applications, the final product is acetylated to yield 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.

Experimental Workflow Diagram



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Figure 1: General workflow for the synthesis of **5-Deoxy-D-ribose** and its acetylated derivative from D-ribose.

Quantitative Data Summary

The following table summarizes the quantitative data for a representative multi-step synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.

Step	Starting Material	Key Reagents	Solvent(s)	Temperature (°C)	Time (h)	Yield (%)
1. Ketalization	D-ribose	Acetone, Methanol, conc. H ₂ SO ₄ , SnCl ₂ ·2H ₂ O	Acetone, Methanol	40-45	20	88
2. Tosylation	Methyl 2,3-O-isopropylidene-β-D-ribofuranoside	p-Toluenesulfonyl chloride, Triethylamine	Dichloromethane	Room Temp.	-	89
3. Reduction	Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside	Sodium borohydride (NaBH ₄)	Dimethyl sulfoxide	80-85	3	89
4. Hydrolysis	Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside	0.04N H ₂ SO ₄	Water	80-85	-	-
5. Acetylation	5-Deoxy-D-ribose	Acetic anhydride, Pyridine	Pyridine	Room Temp.	-	-
Overall Yield	D-ribose	-	-	-	-	~56

Data compiled from Sairam, P., et al. (2003). Carbohydrate Research, 338(4), 303-306.

Another patented method reports an overall yield of 63%.

Detailed Experimental Protocols

The following protocols are based on established literature procedures.

Step 1: Preparation of Methyl 2,3-O-isopropylidene- β -D-ribofuranoside

- Suspend D-ribose (1.66 mol) and $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ (1.66 mol) in acetone (5 L) and methanol (1.3 L).
- Add a catalytic amount of concentrated H_2SO_4 (186 mmol).
- Heat the mixture at 40–45 °C for 20 hours.
- Filter the mixture and neutralize the filtrate to a pH of 6–7 with a sodium bicarbonate solution.
- Filter the resulting solution through a Celite bed and evaporate the acetone and methanol.
- Extract the remaining aqueous solution with ethyl acetate.
- Wash the organic layer with brine, dry over Na_2SO_4 , and evaporate in vacuo to yield the product.

Step 2: Preparation of Methyl 2,3-O-isopropylidene-5-O-tosyl- β -D-ribofuranoside

- Dissolve methyl 2,3-O-isopropylidene- β -D-ribofuranoside (1.71 mol) in dichloromethane.
- Add triethylamine and p-toluenesulfonyl chloride (3.3 mol).
- Stir the reaction at room temperature until completion (monitored by TLC).
- Work up the reaction mixture to isolate the tosylated product.

Step 3: Preparation of Methyl 5-deoxy-2,3-O-isopropylidene- β -D-ribofuranoside

- Dissolve the tosylated compound (0.83 mol) in dimethyl sulfoxide (2.2 L).
- Add sodium borohydride (3.4 mol) to the solution.
- Heat the reaction mixture to 80–85 °C for 3 hours.
- After cooling, work up the reaction with 5% aqueous acetic acid.
- Distill the product under reduced pressure (bp 65–70 °C, 0.2 mmHg) to yield the deoxygenated intermediate.

Step 4: Hydrolysis to 5-Deoxy-D-ribose

- Treat the methyl 5-deoxy-2,3-O-isopropylidene- β -D-ribofuranoside with a dilute acid, such as 0.04N H₂SO₄.
- Heat the mixture to 80–85 °C to facilitate the removal of both the methyl glycoside and the isopropylidene protecting group.
- Neutralize the reaction mixture and purify the resulting **5-Deoxy-D-ribose**.

Step 5: Acetylation to 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose

- Dissolve the crude **5-Deoxy-D-ribose** in pyridine.
- Add acetic anhydride and stir the reaction at room temperature.
- Upon completion, quench the reaction and extract the product.
- Purify the crude product to obtain 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.

Note: These protocols provide a general guideline. Researchers should consult the primary literature for more specific details on reaction workup and purification. Safety precautions should be taken when handling all chemicals.

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References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
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